Lower In Vivo Carcinogenic Potency of 2,4,5-TMA Compared to 2,4,6-TMA
In long-term mammalian carcinogenicity studies, 2,4,6-trimethylaniline (2,4,6-TMA) demonstrated a higher tumorigenic potency compared to 2,4,5-trimethylaniline (2,4,5-TMA). Specifically, 2,4,6-TMA was reported to induce tumors at doses that were two- to threefold lower than those required for 2,4,5-TMA [1]. This indicates that 2,4,5-TMA is less potent as a carcinogen in this experimental model.
| Evidence Dimension | In Vivo Tumorigenic Potency (Relative Dose) |
|---|---|
| Target Compound Data | Baseline potency (1.0x dose reference) |
| Comparator Or Baseline | 2,4,6-Trimethylaniline (2,4,6-TMA) |
| Quantified Difference | 2,4,6-TMA requires a 2-3x lower dose to induce tumors. |
| Conditions | Long-term dietary administration study in mammals (Weisburger et al., 1978). |
Why This Matters
For industrial hygiene and regulatory compliance, the lower relative carcinogenic potency of 2,4,5-TMA can be a critical factor in selecting an intermediate over the more potent 2,4,6-TMA isomer.
- [1] Weisburger, E. K., et al. Testing of 2,4,5- and 2,4,6-Trimethylaniline in the Salmonella Assay, in Mammalian Cell Cultures, and in Drosophila melanogaster, and Comparison of the Results with Carcinogenicity Data. Journal of Environmental Pathology and Toxicology. 1978;2(2):325-356. View Source
